Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyridine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-oxopiperidine-1-carboxylate, which is then reacted with pyridin-4-yloxy piperidine under specific conditions. The reaction often requires the use of reagents such as BuLi (butyllithium) and N,N’-dimethylpropylene urea to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated piperidine derivative.
Scientific Research Applications
Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its combination of a pyridine ring and a piperidine moiety, which provides distinct chemical properties and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-(4-pyridin-4-yloxypiperidine-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-12-4-5-16(15-24)19(25)23-13-8-18(9-14-23)27-17-6-10-22-11-7-17/h6-7,10-11,16,18H,4-5,8-9,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKJKASXOKZJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.